Methyl3-amino-2-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate
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Overview
Description
Methyl 3-amino-2-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate is a complex organic compound that features a unique combination of functional groups, including an amino group, a thiopyran ring, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate typically involves multi-step organic reactions. One common method includes the reaction of a thiopyran derivative with an amino ester under controlled conditions. The reaction may require catalysts such as platinum or palladium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenated compounds or acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Methyl 3-amino-2-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiopyran ring and amino groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-methyltetrahydro-2H-thiopyran 1,1-dioxide
- 2-Thio-containing pyrimidines
- Tetrahydropyran derivatives
Uniqueness
Methyl 3-amino-2-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H18N2O2S |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
methyl 3-amino-2-(thian-3-ylamino)propanoate |
InChI |
InChI=1S/C9H18N2O2S/c1-13-9(12)8(5-10)11-7-3-2-4-14-6-7/h7-8,11H,2-6,10H2,1H3 |
InChI Key |
CETNGEGXUWLNNX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN)NC1CCCSC1 |
Origin of Product |
United States |
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